molecular formula C16H24F3N3O5S B13563345 2-isopropyl-3-trifluoromethanesulfonyloxy-4,5,7,8-tetrahydro-2H-1,2,6-triaza-azulene-6-carboxylic acid tert-butyl ester

2-isopropyl-3-trifluoromethanesulfonyloxy-4,5,7,8-tetrahydro-2H-1,2,6-triaza-azulene-6-carboxylic acid tert-butyl ester

Cat. No.: B13563345
M. Wt: 427.4 g/mol
InChI Key: AATUNNBPRDZSKU-UHFFFAOYSA-N
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Description

2-isopropyl-3-trifluoromethanesulfonyloxy-4,5,7,8-tetrahydro-2H-1,2,6-triaza-azulene-6-carboxylic acid tert-butyl ester is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a triazole ring fused with an azulene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-3-trifluoromethanesulfonyloxy-4,5,7,8-tetrahydro-2H-1,2,6-triaza-azulene-6-carboxylic acid tert-butyl ester typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the azulene ring system. The trifluoromethanesulfonyloxy group is then added through a sulfonylation reaction, and the tert-butyl ester group is introduced via esterification.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-3-trifluoromethanesulfonyloxy-4,5,7,8-tetrahydro-2H-1,2,6-triaza-azulene-6-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethanesulfonyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-isopropyl-3-trifluoromethanesulfonyloxy-4,5,7,8-tetrahydro-2H-1,2,6-triaza-azulene-6-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-isopropyl-3-trifluoromethanesulfonyloxy-4,5,7,8-tetrahydro-2H-1,2,6-triaza-azulene-6-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The trifluoromethanesulfonyloxy group can enhance the compound’s ability to penetrate cell membranes, while the triazole and azulene rings can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-isopropyl-3-trifluoromethanesulfonyloxy-4,5,7,8-tetrahydro-2H-1,2,6-triaza-azulene-6-carboxylic acid methyl ester
  • 2-isopropyl-3-trifluoromethanesulfonyloxy-4,5,7,8-tetrahydro-2H-1,2,6-triaza-azulene-6-carboxylic acid ethyl ester

Uniqueness

The tert-butyl ester group in 2-isopropyl-3-trifluoromethanesulfonyloxy-4,5,7,8-tetrahydro-2H-1,2,6-triaza-azulene-6-carboxylic acid tert-butyl ester provides enhanced stability and lipophilicity compared to its methyl and ethyl ester counterparts. This makes it more suitable for certain applications, particularly in drug development where stability and membrane permeability are crucial.

Properties

Molecular Formula

C16H24F3N3O5S

Molecular Weight

427.4 g/mol

IUPAC Name

tert-butyl 2-propan-2-yl-3-(trifluoromethylsulfonyloxy)-4,5,7,8-tetrahydropyrazolo[3,4-d]azepine-6-carboxylate

InChI

InChI=1S/C16H24F3N3O5S/c1-10(2)22-13(27-28(24,25)16(17,18)19)11-6-8-21(9-7-12(11)20-22)14(23)26-15(3,4)5/h10H,6-9H2,1-5H3

InChI Key

AATUNNBPRDZSKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C2CCN(CCC2=N1)C(=O)OC(C)(C)C)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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